TLR9 Agonist Linker Optimization: C5 1,3,5-Pentanetriol Outperforms Longer Linkers
1,3,5-Pentanetriol, when used as a C5 linker in immune-modulatory oligonucleotides (IMOs), is identified as one of the optimal C3-C5 linkers for stimulating TLR9-mediated immune responses. A direct comparison shows that linkers longer than C5, such as tetraethyleneglycol and hexaethyleneglycol, result in reduced TLR9-mediated immune stimulation [1].
| Evidence Dimension | TLR9-mediated immune stimulation |
|---|---|
| Target Compound Data | C3-C5 linkers, including 1,3,5-pentanetriol, are optimal. |
| Comparator Or Baseline | Linkers longer than C5 (e.g., tetraethyleneglycol, hexaethyleneglycol). |
| Quantified Difference | Significant reduction in immune stimulation for linkers longer than C5. |
| Conditions | HEK293 cells, human cell-based assays, and in vivo mouse models. |
Why This Matters
This data provides a clear rationale for selecting 1,3,5-pentanetriol over longer, flexible linkers in the design of TLR9 agonists, where maintaining potent immune activation is critical.
- [1] Impact of nature and length of linker incorporated in agonists on toll-like receptor 9-mediated immune responses. (2010). Journal of Medicinal Chemistry. View Source
